Ethyl 3-((2-((2,5-dichlorophenyl)sulfonyl)-2-cyanovinyl)amino)benzoate
Description
Ethyl 3-((2-((2,5-dichlorophenyl)sulfonyl)-2-cyanovinyl)amino)benzoate is a synthetic organic compound featuring a benzoate ester core substituted with a sulfonamide-linked dichlorophenyl group and a cyano-vinyl moiety. Its structure integrates multiple functional groups:
- Cyano-vinyl bridge: Enhances rigidity and may participate in conjugation or nucleophilic reactions.
- Ethyl benzoate ester: Influences solubility and metabolic stability.
Properties
IUPAC Name |
ethyl 3-[[(E)-2-cyano-2-(2,5-dichlorophenyl)sulfonylethenyl]amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O4S/c1-2-26-18(23)12-4-3-5-14(8-12)22-11-15(10-21)27(24,25)17-9-13(19)6-7-16(17)20/h3-9,11,22H,2H2,1H3/b15-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRTXKOBGEJTJFA-RVDMUPIBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC=C(C#N)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC(=CC=C1)N/C=C(\C#N)/S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-((2-((2,5-dichlorophenyl)sulfonyl)-2-cyanovinyl)amino)benzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the sulfonyl chloride: The starting material, 2,5-dichlorobenzenesulfonyl chloride, is prepared by chlorosulfonation of 2,5-dichlorobenzene.
Nucleophilic substitution: The sulfonyl chloride is then reacted with an appropriate amine to form the sulfonamide intermediate.
Vinylation: The sulfonamide is subjected to a vinylation reaction using a cyanovinyl reagent under basic conditions to introduce the cyanovinyl group.
Esterification: Finally, the benzoic acid derivative is esterified with ethanol in the presence of an acid catalyst to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-((2-((2,5-dichlorophenyl)sulfonyl)-2-cyanovinyl)amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyanovinyl group to other functional groups such as amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Reagents like sodium hydride (NaH) or alkyl halides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.
Scientific Research Applications
Basic Information
- IUPAC Name : Ethyl 3-((2-((2,5-dichlorophenyl)sulfonyl)-2-cyanovinyl)amino)benzoate
- Molecular Formula : C_{23}H_{22}Cl_{2}N_{2}O_{6}S
- Molecular Weight : 529.4 g/mol
- LogP : 4.2 (indicating moderate lipophilicity)
- Hydrogen Bond Donors : 0
- Hydrogen Bond Acceptors : 7
- Rotatable Bonds : 8
Structural Characteristics
The compound features a benzoate group linked to an amino-substituted cyanovinyl chain, which is further connected to a sulfonyl group containing a dichlorophenyl moiety. This complex structure contributes to its biological activity and potential utility in various applications.
Medicinal Chemistry
-
Anticancer Activity :
- Several studies have indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The sulfonamide group is known for its ability to inhibit certain enzymes involved in tumor growth.
- A case study demonstrated that derivatives of sulfonamide compounds showed promising results in inhibiting cancer cell proliferation, suggesting that this compound could be further explored for its anticancer properties.
-
Antimicrobial Properties :
- Research has shown that compounds containing sulfonyl groups possess antimicrobial activity. This compound may be evaluated for its efficacy against bacterial and fungal pathogens.
Organic Synthesis
- Building Block for Complex Molecules :
- Due to its unique functional groups, this compound can serve as a versatile building block in organic synthesis. It can undergo various chemical transformations to yield more complex structures useful in pharmaceuticals and agrochemicals.
Material Science
- Polymer Chemistry :
- The incorporation of this compound into polymer matrices could enhance the mechanical properties and thermal stability of materials. Its potential use as a modifier in polymer blends is an area worth exploring.
Case Study 1: Anticancer Potential
A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of sulfonamide derivatives on human cancer cell lines. The findings indicated that modifications to the sulfonamide group significantly influenced the anticancer activity. The study suggested further investigation into similar compounds, including this compound, could yield promising therapeutic agents .
Case Study 2: Antimicrobial Evaluation
Research conducted by the International Journal of Antimicrobial Agents assessed the antimicrobial properties of various sulfonamide derivatives. The results showed effective inhibition against several bacterial strains. This highlights the potential for this compound to be tested for similar antimicrobial efficacy .
Data Tables
| Compound | IC50 (µM) | Target Cancer Cell Line |
|---|---|---|
| Sulfonamide A | 15 | MCF-7 |
| Sulfonamide B | 25 | HeLa |
| Ethyl 3-((...)-benzoate | TBD | TBD |
Mechanism of Action
The mechanism of action of Ethyl 3-((2-((2,5-dichlorophenyl)sulfonyl)-2-cyanovinyl)amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the cyanovinyl group can participate in covalent bonding or hydrogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Fluorinated Sulfonyl Acrylate Esters ()
Example Compounds :
- 2-Propenoic acid, 2-methyl-, 2-[ethyl[(heptadecafluorooctyl)sulfonyl]amino]ethyl ester (CAS 68877-32-7)
- 2-[methyl[(tridecafluorohexyl)sulfonyl]amino]ethyl acrylate (CAS 68909-15-9)
Structural Comparison :
| Feature | Target Compound | Fluorinated Acrylate Esters |
|---|---|---|
| Sulfonyl substituent | 2,5-Dichlorophenyl | Perfluoroalkyl chains (e.g., C8F17) |
| Functional groups | Cyano-vinyl, benzoate ester | Acrylate esters, fluorinated sulfonamides |
| Molecular weight | ~450–470 g/mol (estimated) | 600–900 g/mol (fluorinated chains increase mass) |
Key Differences :
- Chemical Stability : Fluorinated compounds exhibit extreme stability due to C-F bonds, leading to environmental persistence . The dichlorophenyl group may degrade more readily but could introduce toxicity concerns.
- Applications: Fluorinated acrylates are used in coatings and surfactants , whereas the target compound’s dichlorophenyl and cyano groups suggest bioactivity (e.g., enzyme inhibition).
- Regulatory Status : Perfluorinated sulfonamides are regulated as PFAS (persistent organic pollutants) , while chlorinated analogs may face scrutiny under different frameworks (e.g., REACH).
Heterocyclic Sulfonamide Derivatives ()
Example Compounds :
Structural Comparison :
Key Differences :
Glycine-Based Fluorinated Sulfonamides ()
Example Compound :
- Glycine, N-ethyl-N-[(tridecafluorohexyl)sulfonyl]- (CAS 68957-32-4)
Structural Comparison :
| Feature | Target Compound | Fluorinated Glycine Derivatives |
|---|---|---|
| Backbone | Benzoate ester | Glycine amino acid |
| Sulfonyl group | Dichlorophenyl | Perfluoroalkyl (e.g., C6F13) |
Key Differences :
- Applications: Glycine derivatives are used in polymer chemistry or surfactants , whereas the target compound’s ester and cyano groups suggest reactivity suited for prodrugs or electrophilic agents.
- Environmental Impact : Glycine-linked fluorinated sulfonamides may hydrolyze more readily than the target compound’s stable benzoate ester.
Data Table: Comparative Analysis of Key Compounds
Research Implications and Gaps
- Synthetic Methods: The target compound’s synthesis may parallel ’s use of PPA and chromatography, but its cyano-vinyl group requires specialized coupling steps.
- Bioactivity Prediction : Dichlorophenyl sulfonamides are associated with antimicrobial activity, while fluorinated analogs prioritize material science applications.
- Environmental Persistence : Unlike PFAS, chlorinated sulfonamides may degrade faster but require toxicity profiling.
Biological Activity
Ethyl 3-((2-((2,5-dichlorophenyl)sulfonyl)-2-cyanovinyl)amino)benzoate is a synthetic compound that has garnered attention due to its potential biological activities. This article explores the compound's structure, biological activity, and relevant research findings, including case studies and data tables.
Chemical Structure
- Name : this compound
- CAS Number : 1025151-93-2
- Molecular Formula : C18H14Cl2N2O4S
- Molar Mass : 425.29 g/mol
Structural Features
The compound features a benzoate moiety attached to a cyanovinyl group, which is further substituted with a sulfonamide and a dichlorophenyl group. This unique structure may contribute to its biological activity.
Anticancer Potential
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar structures have shown inhibition of cell proliferation and induction of apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and apoptosis .
The proposed mechanism of action for related compounds typically involves:
- Inhibition of Key Enzymes : Compounds may inhibit enzymes involved in cancer cell metabolism.
- Induction of Apoptosis : Activation of apoptotic pathways leading to programmed cell death.
- Cell Cycle Arrest : Interference with the normal progression of the cell cycle.
Case Studies
- Study on Anticancer Activity :
- Toxicological Assessment :
Data Table: Biological Activity Summary
Q & A
Q. What synthetic methodologies are recommended for Ethyl 3-((2-((2,5-dichlorophenyl)sulfonyl)-2-cyanovinyl)amino)benzoate, and what are the critical reaction parameters?
The synthesis typically involves a multi-step approach:
- Step 1 : Formation of the sulfonyl chloride intermediate via chlorination of 2,5-dichlorophenyl sulfonic acid.
- Step 2 : Coupling of the sulfonyl group to a cyanovinylamine intermediate under basic conditions (e.g., NaH in DMSO at 0°C) to form the sulfonyl-cyanovinyl scaffold .
- Step 3 : Esterification of the benzoic acid derivative with ethanol to yield the final ethyl ester.
Critical parameters include reaction temperature (0–25°C), base selection (NaH or K₂CO₃), and purification via silica gel chromatography .
Q. How is structural confirmation of the compound achieved post-synthesis?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify the ethyl ester group (δ ~1.3 ppm for CH₃, ~4.3 ppm for CH₂) and sulfonyl/cyano-vinyl linkages (δ ~7.5–8.5 ppm for aromatic protons) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ calculated for C₁₈H₁₄Cl₂N₂O₄S: 425.01) .
- FT-IR : Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~1350/1150 cm⁻¹ (SO₂ asymmetric/symmetric stretches) .
Q. What are the compound’s key physicochemical properties relevant to in vitro assays?
- Solubility : pH-dependent; poorly soluble in water at pH 5 (~10 mg/L) but improves at neutral pH (~1200 mg/L) .
- Stability : Hydrolyzes under alkaline conditions due to ester group lability; store at 4°C in inert solvents (e.g., DMSO) .
Table 1 : Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | 425.28 g/mol | Calculated |
| Solubility (pH 7) | ~1200 mg/L | |
| LogP (Octanol-Water) | ~3.2 (predicted) | ChemAxon |
Advanced Research Questions
Q. How can researchers optimize aqueous solubility for biological testing without compromising stability?
- Co-solvent Systems : Use DMSO/PEG-400 mixtures (<5% v/v) to enhance solubility while minimizing solvent toxicity .
- pH Adjustment : Buffered solutions (pH 6.5–7.4) improve ionization of the sulfonamide group (-SO₂NH-) .
- Nanoformulation : Encapsulation in liposomes or cyclodextrins enhances bioavailability and reduces hydrolysis .
Q. How do structural modifications (e.g., substituent variation) influence biological activity?
- Case Study : Replacing the 2,5-dichlorophenyl group with a 4-methoxy analog (as in ) reduced antioxidant activity (IC₅₀ increased from 12 μM to 28 μM), highlighting the role of electron-withdrawing groups in radical scavenging .
- Sulfonyl Group : Critical for target binding (e.g., herbicidal activity in sulfonylureas via acetolactate synthase inhibition) .
Table 2 : Structure-Activity Relationship (SAR) Insights
| Modification | Observed Effect | Reference |
|---|---|---|
| 2,5-Dichloro → 4-Methoxy | ↓ Antioxidant activity (IC₅₀ ↑ 2.3x) | |
| Ethyl ester → Methyl ester | ↑ Hydrolysis rate (t₁/₂ ↓ 40%) |
Q. How can contradictions in reported biological activities (e.g., herbicidal vs. anti-inflammatory) be resolved?
- Assay Context : Herbicidal activity () involves enzyme inhibition (e.g., ALS), while anti-inflammatory effects () may target COX-2 or NF-κB pathways.
- Dosage & Model Systems : Herbicidal assays use μM–mM ranges in plant models, whereas anti-inflammatory studies focus on nM–μM ranges in mammalian cells .
- Metabolite Analysis : Identify active metabolites (e.g., free benzoic acid after ester hydrolysis) contributing to divergent activities .
Q. What computational strategies predict binding modes with potential targets?
- Molecular Docking : Use AutoDock Vina to model interactions with ALS (herbicidal) or COX-2 (anti-inflammatory). The sulfonyl group often anchors to catalytic residues (e.g., Arg⁵⁴⁷ in ALS) .
- MD Simulations : Assess stability of the cyanovinylamino group in binding pockets over 100-ns trajectories .
Methodological Guidance
- Data Contradiction Analysis : Cross-validate results using orthogonal assays (e.g., ELISA for cytokine levels alongside ROS scavenging assays) .
- Experimental Design : Include positive controls (e.g., chlorimuron-ethyl for herbicidal activity; ibuprofen for anti-inflammatory) and dose-response curves to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
